N~1~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-[2-(dimethylamino)ethyl]ethanediamide
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Overview
Description
N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-oxalamide is a synthetic organic compound that belongs to the class of phenyl oxalamides This compound is characterized by the presence of a chloro-substituted phenyl ring, methoxy groups, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-oxalamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzene and 2-dimethylaminoethylamine.
Formation of Intermediate: The starting materials undergo a nucleophilic substitution reaction to form an intermediate compound.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride under controlled conditions to form the final oxalamide product.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-oxalamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperature ranges to favor desired reactions.
Purification: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-acetamide
- N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-urea
Uniqueness
N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-oxalamide is unique due to its specific oxalamide linkage, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C14H20ClN3O4 |
---|---|
Molecular Weight |
329.78g/mol |
IUPAC Name |
N'-(4-chloro-2,5-dimethoxyphenyl)-N-[2-(dimethylamino)ethyl]oxamide |
InChI |
InChI=1S/C14H20ClN3O4/c1-18(2)6-5-16-13(19)14(20)17-10-8-11(21-3)9(15)7-12(10)22-4/h7-8H,5-6H2,1-4H3,(H,16,19)(H,17,20) |
InChI Key |
VEUBSYGJFWMHDY-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Origin of Product |
United States |
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